molecular formula C7H5ClFIO B3347835 6-Chloro-2-fluoro-3-iodobenzyl alcohol CAS No. 1449008-32-5

6-Chloro-2-fluoro-3-iodobenzyl alcohol

Cat. No. B3347835
CAS RN: 1449008-32-5
M. Wt: 286.47 g/mol
InChI Key: HIXLZPPZBUXGLZ-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodobenzyl alcohol, also known as CFIB, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 286.47 .


Molecular Structure Analysis

The IUPAC name for this compound is (6-chloro-2-fluoro-3-iodophenyl)methanol . The InChI code is 1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.47 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Radiolabeling for In Vivo Mapping

6-Chloro-2-fluoro-3-iodobenzyl alcohol has been utilized in the synthesis of radiolabeled analogues for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT). This application is significant in the field of cancer research, particularly in studying the mechanisms of chemotherapy resistance. Researchers have developed fluoro and iodo analogues, demonstrating their binding specificity and potential in mapping AGT in living organisms (Vaidyanathan et al., 2000).

Synthesis and Rearrangements in Organic Chemistry

This chemical is also involved in the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These compounds, which include various halogenated substitutes like fluoro and chloro, are significant in organic chemistry for their unique rearrangement properties. These rearrangements have practical applications in developing new organic synthesis methods (Krow et al., 2004).

Ecofriendly Synthesis and Characterization

In an environmental context, 6-Chloro-2-fluoro-3-iodobenzyl alcohol is involved in the eco-friendly synthesis of halo-substituted benzyl alcohols. This synthesis employs biotransformation techniques, which are crucial for sustainable chemistry practices. The produced compounds are then characterized using various spectroscopic techniques, highlighting the importance of this compound in green chemistry (Saharan & Joshi, 2016).

Alcohol Oxidation Studies

This compound plays a role in studies exploring the oxidation of alcohols to aldehydes or ketones. It's part of research into new trivalent iodine compounds, which are used for the efficient oxidation of various alcohols. Such studies are fundamental in improving the understanding and application of oxidation processes in organic chemistry (Iinuma et al., 2014).

Molecular Interaction Studies

The compound is also used in molecular interaction studies, such as investigating the interaction between substituted benzyl alcohols and other compounds. These studies utilize techniques like FTIR spectroscopy and are essential for understanding molecular interactions in various chemical processes (Sivagurunathan & Hajasharif, 2010).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(6-chloro-2-fluoro-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLZPPZBUXGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-iodobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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